2-(Methylthio)methyl-3-phenyl-2-propenal

Stereochemistry Isomer purity Analytical reference standard

2-(Methylthio)methyl-3-phenyl-2-propenal (CAS 100857-79-2) is a sulfur-containing aromatic aldehyde belonging to the cinnamaldehyde class, with the IUPAC name (E)-3-[2-(methylsulfanylmethyl)phenyl]prop-2-enal and molecular formula C11H12OS (MW 192.28 g/mol). This compound is distinguished by a methylthio (–SCH3) substituent at the alpha-position of the cinnamaldehyde backbone, which imparts a fundamentally different physicochemical and organoleptic profile from its parent compound, cinnamaldehyde.

Molecular Formula C11H12OS
Molecular Weight 192.28 g/mol
CAS No. 100857-79-2
Cat. No. B028485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)methyl-3-phenyl-2-propenal
CAS100857-79-2
Synonyms2-(METHYLTHIO)METHYL-3-PHENYL-2-PROPENAL
Molecular FormulaC11H12OS
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCSCC1=CC=CC=C1C=CC=O
InChIInChI=1S/C11H12OS/c1-13-9-11-6-3-2-5-10(11)7-4-8-12/h2-8H,9H2,1H3/b7-4+
InChIKeyQJDHQEQDIWDMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)methyl-3-phenyl-2-propenal CAS 100857-79-2: A Defined (E)-Isomer Sulfur-Containing Cinnamaldehyde Analog for Research and Industrial Procurement


2-(Methylthio)methyl-3-phenyl-2-propenal (CAS 100857-79-2) is a sulfur-containing aromatic aldehyde belonging to the cinnamaldehyde class, with the IUPAC name (E)-3-[2-(methylsulfanylmethyl)phenyl]prop-2-enal and molecular formula C11H12OS (MW 192.28 g/mol) [1]. This compound is distinguished by a methylthio (–SCH3) substituent at the alpha-position of the cinnamaldehyde backbone, which imparts a fundamentally different physicochemical and organoleptic profile from its parent compound, cinnamaldehyde. CAS 100857-79-2 is stereochemically defined as the pure (E)-isomer, in contrast to the commercially more common mixed-isomer product (CAS 65887-08-3, FEMA 3717), which is a defined 87:13 trans:cis mixture per JECFA specifications [2]. The compound is explicitly classified as 'not for fragrance or flavor use' by TGSC, signalling its primary role as a research chemical, synthetic intermediate, or analytical reference standard rather than as a direct food-flavor ingredient [1]. Its predicted boiling point is 350.0±31.0 °C (ChemicalBook), and estimated logP is 2.47 (TGSC) .

Why 2-(Methylthio)methyl-3-phenyl-2-propenal CAS 100857-79-2 Cannot Be Replaced by Cinnamaldehyde, Methional, or Mixed-Isomer Products


Generic substitution among cinnamaldehyde-class compounds or sulfur-containing aldehydes is not scientifically tenable because the (E)-isomer-definite 2-(methylthio)methyl-3-phenyl-2-propenal (CAS 100857-79-2) differs from its closest analogs across multiple independent dimensions: stereochemical purity (pure E-isomer vs. 87:13 trans:cis mixture for JECFA-spec CAS 65887-08-3) [1]; regulatory classification (explicitly 'not for fragrance or flavor use' vs. FEMA 3717 / JECFA 505 for the mixed-isomer product) [2]; odor profile (green-vegetable-broccoli notes conferred by the methylthio substituent vs. sweet-spicy cinnamon notes of cinnamaldehyde [3]); lipophilicity (logP ≈ 2.47 for CAS 100857-79-2 vs. logP ≈ 1.9 for cinnamaldehyde and logP ≈ 0.3 for methional) [4]; and patent-defined isomer-ratio-dependent flavor effects, where the cis:trans ratio (from 7:3 to 9.5:0.5) critically modulates sensory outcomes in meat, HVP, nut, and chocolate flavor applications [5]. These orthogonal differences make straightforward replacement without loss of function, regulatory compliance, or analytical fidelity impossible. The following quantitative evidence establishes precisely where CAS 100857-79-2 is scientifically differentiated.

Quantitative Differentiation Evidence for 2-(Methylthio)methyl-3-phenyl-2-propenal CAS 100857-79-2: Comparator-Based Selection Data


Stereochemical Purity: Pure (E)-Isomer vs. 87:13 trans:cis Mixed-Isomer Product

CAS 100857-79-2 is the stereochemically defined pure (E)-isomer, as confirmed by SMILES notation (O=C\C=C\c1ccccc1CSC) and InChI (/b7-4+) . In direct contrast, the commercially prevalent analog CAS 65887-08-3 (FEMA 3717, JECFA 505) is explicitly specified as a mixture of 87% trans (E) and 13% cis (Z) isomers, with a minimum assay of 98% for the sum of isomers [1]. The pure (E)-isomer eliminates the 13% cis-isomer impurity present in the standard food-grade material, which is a critical distinction for applications such as NMR spectroscopy, chiral analysis, or use as a single-isomer synthetic building block where the cis contaminant could confound reaction stereochemistry or analytical calibration.

Stereochemistry Isomer purity Analytical reference standard

Regulatory Classification: Non-Flavor Chemical Intermediate vs. Food Flavor Ingredient FEMA 3717

The Good Scents Company (TGSC) explicitly classifies CAS 100857-79-2 under 'Category: information only not used for fragrances or flavors' and further states 'Recommendation for 2-(methyl thio) methyl-3-phenyl-2-propenal flavor usage levels up to: not for flavor use' [1]. In direct contrast, the mixed-isomer product under CAS 65887-08-3 holds FEMA Number 3717 and JECFA Number 505, with a historical JECFA safety evaluation (1999, Session 53) concluding 'No safety concern at current levels of intake when used as a flavouring agent' [2]. This regulatory divergence means that CAS 100857-79-2 cannot be lawfully or safely substituted into food-flavor formulations where FEMA 3717 (CAS 65887-08-3) is specified on a formula sheet. Conversely, a procurement officer seeking a research or intermediate-grade compound with no food-use regulatory baggage should select CAS 100857-79-2 over CAS 65887-08-3.

Food regulatory Procurement classification GRAS status

Odor Profile: Green-Vegetable-Broccoli vs. Sweet-Spicy Cinnamon of Parent Cinnamaldehyde

The mixed-isomer analog (CAS 65887-08-3), which shares the identical molecular connectivity with CAS 100857-79-2 and differs only in cis/trans isomer composition, exhibits a characteristic green-vegetable odor profile described as green, weedy, broccoli, green bean, sauerkraut, kimchi, cabbage, and green onion nuances, as documented at 0.10% in dipropylene glycol by Mosciano (2009) [1]. The parent compound cinnamaldehyde (CAS 104-55-2, FEMA 2286), lacking the methylthio substituent, displays a fundamentally different odor profile of warm, spicy, sweet cinnamon with an odor detection threshold of 50–750 ppb [2]. The methylthio group at the alpha-position completely redirects the aroma from sweet-spicy (cinnamon) to sulfury-green-vegetable (broccoli/kimchi). While direct organoleptic data for the pure (E)-isomer (CAS 100857-79-2) is limited, the shared connectivity with the mixed-isomer product indicates a comparable green-vegetable odour type rather than a cinnamon-like profile.

Organoleptic Flavor chemistry Sensory science

Lipophilicity Differentiation: logP 2.47 vs. logP ~1.9 (Cinnamaldehyde) and logP ~0.3 (Methional)

The estimated logP (octanol/water partition coefficient) of CAS 100857-79-2 is 2.466 (TGSC estimate) [1]. This places it significantly above cinnamaldehyde (logP ~1.9) and far above methional (logP ~0.3) [2]. The methylthio substitution at the alpha-position increases lipophilicity by approximately 0.5–0.6 logP units relative to the parent cinnamaldehyde, and by approximately 2.2 logP units relative to the acyclic sulfur aldehyde methional. This affects solubility, formulation, and partitioning behavior: CAS 100857-79-2 has greater affinity for lipid phases and organic solvents than cinnamaldehyde, while methional, being far more hydrophilic, predominates in aqueous phases. Water solubility for the mixed isomer is estimated at 385.7 mg/L at 25 °C, consistent with moderate lipophilicity [3], compared with cinnamaldehyde's approximately 1.4 g/L water solubility.

Physicochemical properties Formulation science Partition coefficient

Patent-Defined Isomer Ratio for Flavor Efficacy: Pure (E)-Isomer vs. Cis-Rich Mixtures in Food Flavor Applications

US Patent 4,156,029 (International Flavors & Fragrances Inc.) discloses that specific cis:trans isomer ratios of 2-[(methylthio)methyl]-3-phenyl-2-propenal are critical for flavor augmentation [1]. The patent claims a cis:trans ratio ranging from 7:3 up to 9.5:0.5 for imparting sweet, meat extract-like, hydrolyzed vegetable protein-like, beef broth-like, and monosodium glutamate-like flavor characteristics with mouthfeel effects to meat, nut, and chocolate foodstuffs. Effective concentrations range from approximately 0.02 ppm up to about 50 ppm by weight in the final food composition, with a preferred range of 0.2 to 25 ppm [2]. CAS 100857-79-2, as the pure (E)-trans isomer, represents the opposite end of the isomer-ratio spectrum from the cis-rich compositions claimed in the patent. This implies that the pure (E)-isomer will not reproduce the patent-defined flavor effects that require high cis-isomer proportions, but conversely may offer distinct research utility for studying isomer-dependent structure-activity relationships in flavor chemistry.

Flavor technology Patent chemistry Isomer-function relationships

Toxicological Profile: Target Compound Oral-Mouse LD50 2703 mg/kg vs. Cinnamaldehyde Oral-Rat LD50 3400 mg/kg

TGSC reports an oral-mouse LD50 of 2703 mg/kg for 2-(methylthio)methyl-3-phenyl-2-propenal (CAS 100857-79-2), citing Drug and Chemical Toxicology, Vol. 3, Pg. 249, 1980 [1]. For the parent compound cinnamaldehyde (CAS 104-55-2), reported oral-rat LD50 values are approximately 3400 mg/kg [2]. While the test species differs (mouse vs. rat), the available acute toxicity data suggest that the methylthio-substituted compound exhibits moderately greater acute toxicity than cinnamaldehyde. For the mixed-isomer flavor-grade product (FEMA 3717), a NOEL (No Observed Effect Level) of 1.4 mg/kg bw per day has been reported [3], reflecting a chronic safety endpoint rather than an acute toxicity measure. These toxicological parameters inform occupational handling requirements, safety classifications, and risk assessments during procurement.

Toxicology Safety assessment Procurement risk evaluation

Procurement Application Scenarios for 2-(Methylthio)methyl-3-phenyl-2-propenal CAS 100857-79-2 Based on Verified Differentiation Evidence


Single-Isomer Analytical Reference Standard for Chromatographic and Spectroscopic Method Development

CAS 100857-79-2, as the 100% pure (E)-isomer, serves as an ideal calibration or reference standard for HPLC, GC, NMR, or mass spectrometric methods where the presence of the 13% cis-isomer (found in CAS 65887-08-3 per JECFA specifications [1]) would produce a second chromatographic peak or split NMR signals, thereby degrading method accuracy. The absence of cis-isomer impurity eliminates the need for chromatographic separation or peak deconvolution, directly improving limit of detection (LOD) and limit of quantitation (LOQ) for methods targeting this compound class.

Non-Food Chemical Intermediates and Specialty Organic Synthesis

The explicit 'not for flavor use' classification of CAS 100857-79-2 by TGSC [2] makes it the appropriate procurement choice for industrial chemical synthesis, pharmaceutical intermediate research, or non-ingestible product development where food-grade regulatory status is irrelevant or potentially burdensome. Its defined (E)-stereochemistry (confirmed by InChI /b7-4+ ) enables stereospecific synthetic transformations—such as stereodefined Wittig reactions, Michael additions, or organometallic couplings—that would be confounded by the cis-isomer content of the mixed-isomer product.

Isomer-Function Relationship Studies in Flavor Chemistry Research

US Patent 4,156,029 establishes that cis:trans isomer ratios of 2-[(methylthio)methyl]-3-phenyl-2-propenal critically modulate flavor outcomes in meat, HVP, nut, and chocolate foodstuffs, with active cis-rich ratios spanning 7:3 to 9.5:0.5 [3]. CAS 100857-79-2, representing the pure trans (E) extreme (cis:trans = 0:100), provides the necessary comparator for systematic structure-odor relationship (SOR) studies to investigate how isomer composition affects sensory receptor activation. Researchers can use CAS 100857-79-2 alongside cis-enriched preparations to map the full isomer-function landscape, contributing to rational flavor design.

Lipophilic Probe or Model Compound for Partition Coefficient Studies in Non-Aqueous Formulations

With an estimated logP of 2.466 [2], CAS 100857-79-2 occupies an intermediate lipophilicity range between cinnamaldehyde (logP ~1.9) and highly lipophilic alpha-substituted cinnamaldehydes such as alpha-hexylcinnamaldehyde (logP >5). This makes it a useful model compound for studying the effect of sulfur-for-carbon substitution on partition behavior in oil-based, emulsion, or lipid-drug delivery systems. Its water solubility of approximately 386 mg/L at 25 °C [4] further defines its formulation space, distinguishing it from both the more water-soluble cinnamaldehyde (~1400 mg/L) and the nearly water-insoluble alpha-hexylcinnamaldehyde (~5 mg/L).

Quote Request

Request a Quote for 2-(Methylthio)methyl-3-phenyl-2-propenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.